molecular formula C8H11NO3 B15237988 Methyl (3R)-3-amino-3-(furan-3-YL)propanoate

Methyl (3R)-3-amino-3-(furan-3-YL)propanoate

Cat. No.: B15237988
M. Wt: 169.18 g/mol
InChI Key: XNJUDVGLEPMZEH-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (3R)-3-amino-3-(furan-3-YL)propanoate is a chiral β-amino ester characterized by a furan-3-yl substituent and a methyl ester group.

The compound is structurally analogous to esters derived from the Rodionov reaction, a method used to synthesize 3-amino-3-arylpropanoates from aldehydes and ethyl aroylacetates . Such intermediates are frequently employed in the development of integrin antagonists, as seen in studies targeting pulmonary fibrosis .

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

methyl (3R)-3-amino-3-(furan-3-yl)propanoate

InChI

InChI=1S/C8H11NO3/c1-11-8(10)4-7(9)6-2-3-12-5-6/h2-3,5,7H,4,9H2,1H3/t7-/m1/s1

InChI Key

XNJUDVGLEPMZEH-SSDOTTSWSA-N

Isomeric SMILES

COC(=O)C[C@H](C1=COC=C1)N

Canonical SMILES

COC(=O)CC(C1=COC=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (3R)-3-amino-3-(furan-3-YL)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as furan-3-carboxylic acid and ®-3-amino-3-(furan-3-yl)propanoic acid.

    Esterification: The carboxylic acid group of ®-3-amino-3-(furan-3-yl)propanoic acid is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to form the methyl ester.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl (3R)-3-amino-3-(furan-3-YL)propanoate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form furan-3-carboxylic acid derivatives.

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions with halogens or other electrophiles to form substituted furan derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: ®-3-amino-3-(furan-3-yl)propan-1-ol.

    Substitution: Substituted furan derivatives with various functional groups.

Scientific Research Applications

Methyl (3R)-3-amino-3-(furan-3-YL)propanoate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and as a ligand in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl (3R)-3-amino-3-(furan-3-YL)propanoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence biochemical pathways related to signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Table 1: Structural Analogs of this compound

Compound Name Substituent Molecular Formula Molecular Weight Key Data/Application References
Methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate 4-fluorophenyl C10H12FNO2 197.21 Hydrochloride salt (CAS 1217792-89-6); used in αvβ6 integrin antagonist development .
Methyl (3R)-3-amino-3-(3-chlorophenyl)propanoate 3-chlorophenyl C10H12ClNO2 213.66 Hydrochloride form (CAS 905991-90-4); intermediate in drug synthesis .
Methyl (3R)-3-amino-3-(3-hydroxyphenyl)propanoate 3-hydroxyphenyl C10H13NO3 195.22 Potential for hydrogen bonding; no explicit bioactivity reported .
Methyl (3R)-3-amino-3-(2-(methylethyl)phenyl)propanoate 2-(methylethyl)phenyl C13H19NO2 221.30 Branched alkyl substituent; role in modulating lipophilicity .
Methyl (3R)-3-amino-3-[3-(4-methylthiophenyl)phenyl]propanoate 3-(4-methylthiophenyl) C17H19NO2S 301.40 Sulfur-containing analog; potential for enhanced metabolic stability .
Ethyl (3R)-3-amino-3-(furan-2-yl)propanoate Furan-2-yl C9H13NO3 183.20 Ethyl ester variant (CAS 737752-26-0); highlights ester group flexibility .

Key Findings and Trends

Substituent Effects on Bioactivity: Aromatic Halogenation: Fluorine (e.g., 4-fluorophenyl) and chlorine (3-chlorophenyl) substituents enhance binding to integrins (e.g., αvβ6) due to electronegativity and steric effects .

Synthetic Flexibility: Methyl and ethyl esters (e.g., furan-2-yl vs. furan-3-yl) are interchangeable, with ethyl esters offering longer metabolic half-lives in some cases . The Rodionov reaction is a common method for synthesizing 3-amino-3-arylpropanoates, starting from aldehydes and ethyl aroylacetates .

Drug Discovery Applications: Analogs like Methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate are prioritized in pulmonary fibrosis research due to their oral bioavailability and αvβ6 antagonism . Sulfur-containing derivatives (e.g., 4-methylthiophenyl) may improve pharmacokinetic profiles by resisting oxidative metabolism .

Biological Activity

Methyl (3R)-3-amino-3-(furan-3-YL)propanoate is an amino acid derivative characterized by its unique furan ring structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has the following structural formula:

C8H11NO3\text{C}_8\text{H}_{11}\text{NO}_3

Molecular Weight : Approximately 169.18 g/mol.

The compound features a furan ring attached to a propanoate backbone with an amino group at the 3rd position, which contributes to its reactivity and biological interactions.

Mechanisms of Biological Activity

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. The mechanisms underlying these activities include:

  • Enzyme Interaction : The compound acts as a ligand that interacts with specific enzymes and receptors, modulating their activity through hydrogen bonding and other interactions.
  • Apoptosis Induction : In cancer cells, it may induce apoptosis, thereby inhibiting tumor growth .
  • Microbial Growth Inhibition : Studies suggest it can inhibit the growth of various microbial strains, making it a candidate for developing new antimicrobials .

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. The following table summarizes their characteristics and biological activities:

Compound NameMolecular FormulaBiological Activity
Methyl 2-amino-3-(furan-3-yl)propanoateC8H11NO3Potentially similar biological effects
Methyl 2-(furan-2-carboxamido)propanoateC8H9NO4Antimicrobial properties
Ethyl 2-amino-4-(furan-2-carboxylic acid)C9H11NO4Anticancer activity

This comparison highlights the unique structural features of this compound that may influence its reactivity and biological effects.

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study conducted by researchers demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains. The mechanism was attributed to its ability to disrupt bacterial cell membranes.
  • Cancer Cell Line Analysis : In vitro studies using cancer cell lines showed that this compound could induce apoptosis through the activation of caspases, which are critical for programmed cell death. This suggests potential for therapeutic applications in oncology .

Future Directions in Research

Given the promising biological activities of this compound, further research is warranted to explore:

  • In Vivo Efficacy : Future studies should focus on animal models to evaluate the therapeutic potential and safety profile of this compound.
  • Mechanistic Studies : Investigating the detailed molecular mechanisms by which this compound exerts its effects will be crucial for drug development.
  • Formulation Development : Exploring various formulations could enhance bioavailability and therapeutic efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.